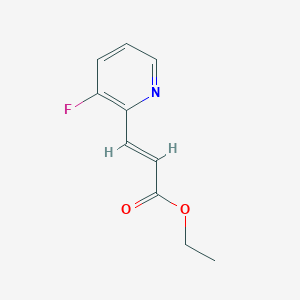

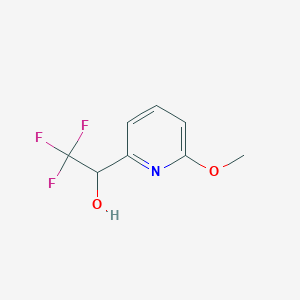

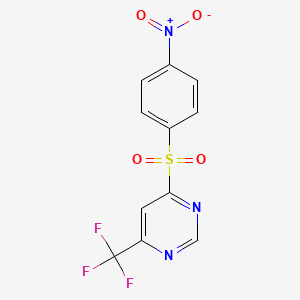

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate

説明

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate, commonly referred to as 3-fluoro-2-pyridylprop-2-enoate, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development and synthesis.

科学的研究の応用

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, is an area of significant research interest. Lithiation of 3-fluoropyridine using butyllithium-polyamine chelates or lithium diisopropylamide allows for chemoselective reactions at low temperatures. These processes can lead to the formation of 2,3- or 3,4-disubstituted pyridines, depending on the lithiation conditions. This research offers insights into the regioselectivity of 3-fluoropyridine lithiation and its application in synthesizing substituted pyridines, relevant to the study of ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Marsais & Quéguiner, 1983).

Rheological Properties of Fluoride Resin

Research on the rheological behavior of several typical fluoropolymers, such as Polyvinylidene fluoride (PVDF) and fluorinated ethylene propylene copolymer (FEP), provides a foundation for understanding the processing and application of fluoride resins in various scientific and industrial contexts. These studies show how different fluoropolymers exhibit specific rheological behaviors, affecting their processability and application potential in areas related to ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Jin, 2015).

Chemical Recycling of Poly(ethylene terephthalate)

The chemical recycling of poly(ethylene terephthalate) (PET) has been explored as a method to recover pure terephthalic acid monomer, which can be repolymerized. This research is critical for understanding the recycling and repurposing of materials in a way that conserves raw petrochemical products and energy. Such studies have implications for the broader field of chemical recycling and its application in sustainable material management, relevant to compounds like ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Karayannidis & Achilias, 2007).

Ethylene and its Precursor in Plants

Ethylene, a simple two-carbon molecule, plays a significant role in plant biology, with its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), potentially playing a more critical role than previously estimated. This research highlights ACC's multifaceted features beyond being just the precursor to ethylene, such as its conjugation derivatives, metabolism by bacteria, sophisticated transport mechanism, and function as an independent signal. Insights into ACC and ethylene's roles provide a deeper understanding of plant biology and stress responses, relevant to chemical studies involving compounds like ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (V. D. Poel & Straeten, 2014).

特性

IUPAC Name |

ethyl (E)-3-(3-fluoropyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUSREIRCXGIRL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)

![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)